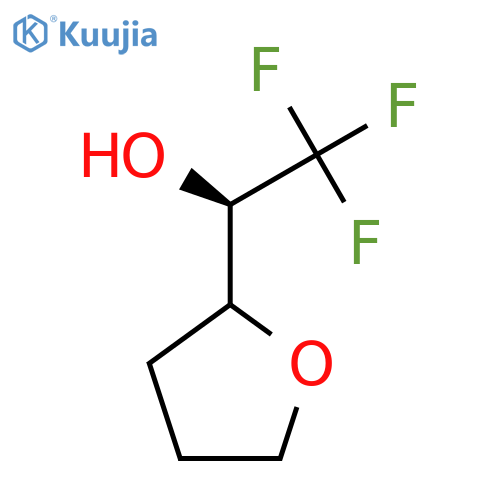

Cas no 2227976-48-7 ((1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-ol)

(1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-ol

- 2227976-48-7

- EN300-1949388

-

- インチ: 1S/C6H9F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h4-5,10H,1-3H2/t4?,5-/m1/s1

- InChIKey: VSJZROLQAUFUDX-BRJRFNKRSA-N

- ほほえんだ: FC([C@@H](C1CCCO1)O)(F)F

計算された属性

- せいみつぶんしりょう: 170.05546401g/mol

- どういたいしつりょう: 170.05546401g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 29.5Ų

(1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1949388-0.5g |

(1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-ol |

2227976-48-7 | 0.5g |

$1289.0 | 2023-09-17 | ||

| Enamine | EN300-1949388-10.0g |

(1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-ol |

2227976-48-7 | 10g |

$5774.0 | 2023-06-03 | ||

| Enamine | EN300-1949388-1g |

(1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-ol |

2227976-48-7 | 1g |

$1343.0 | 2023-09-17 | ||

| Enamine | EN300-1949388-5g |

(1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-ol |

2227976-48-7 | 5g |

$3894.0 | 2023-09-17 | ||

| Enamine | EN300-1949388-0.1g |

(1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-ol |

2227976-48-7 | 0.1g |

$1183.0 | 2023-09-17 | ||

| Enamine | EN300-1949388-1.0g |

(1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-ol |

2227976-48-7 | 1g |

$1343.0 | 2023-06-03 | ||

| Enamine | EN300-1949388-2.5g |

(1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-ol |

2227976-48-7 | 2.5g |

$2631.0 | 2023-09-17 | ||

| Enamine | EN300-1949388-5.0g |

(1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-ol |

2227976-48-7 | 5g |

$3894.0 | 2023-06-03 | ||

| Enamine | EN300-1949388-0.05g |

(1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-ol |

2227976-48-7 | 0.05g |

$1129.0 | 2023-09-17 | ||

| Enamine | EN300-1949388-0.25g |

(1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-ol |

2227976-48-7 | 0.25g |

$1235.0 | 2023-09-17 |

(1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-ol 関連文献

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

(1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-olに関する追加情報

Introduction to (1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-ol (CAS No. 2227976-48-7)

Compound with the chemical name (1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-ol and a CAS number of 2227976-48-7 represents a significant advancement in the field of chiral chemistry and pharmaceutical intermediates. This compound has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The presence of a trifluoromethyl group and an oxolane ring introduces specific electronic and steric effects that make this molecule a valuable candidate for further investigation.

The trifluoromethyl group, a key structural feature of this compound, is known for its ability to enhance metabolic stability and binding affinity in drug molecules. This property is particularly valuable in the design of bioactive compounds where improved pharmacokinetic profiles are desired. The oxolane ring, on the other hand, contributes to the molecule's rigidity and stability, which can be crucial for maintaining the correct conformational state necessary for biological activity. These combined features make (1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-ol a promising scaffold for medicinal chemistry applications.

In recent years, there has been a growing interest in the development of enantiomerically pure compounds for pharmaceutical use. The (R)-configuration of this compound is particularly relevant in this context, as it ensures that the molecule interacts with biological targets in a specific and predictable manner. This specificity is essential for achieving therapeutic efficacy while minimizing side effects. The synthesis of enantiomerically pure compounds like (1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-ol often requires sophisticated synthetic methodologies, including asymmetric catalysis and chiral resolution techniques.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like this one. For instance, transition metal-catalyzed reactions have been instrumental in constructing the trifluoromethylated oxolane core. These methods often involve palladium or copper catalysts that facilitate cross-coupling reactions between organic fragments containing the desired functional groups. Such approaches have significantly improved the accessibility of chiral compounds with fluorinated moieties, which are increasingly recognized for their pharmacological potential.

The oxolane ring itself is a versatile structural motif that has been explored extensively in drug discovery. Its three-membered cyclic structure introduces conformational constraints that can influence the molecule's interactions with biological targets. This rigidity can be leveraged to optimize binding affinities and selectivity. Additionally, the presence of an alcohol functional group provides a site for further derivatization, allowing chemists to tailor the compound's properties for specific applications.

One of the most exciting areas of research involving (1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-ol is its potential use as a building block for more complex drug candidates. By incorporating this compound into larger molecules through functional group transformations such as esterification or amide bond formation, researchers can create novel scaffolds with enhanced biological activity. Such strategies have been successful in developing drugs that target various diseases, including cancer and infectious disorders.

The trifluoromethyl group's electronic properties also make it an attractive feature for modulating drug-receptor interactions. This group can influence both hydrophobicity and electronic distribution within a molecule, which are critical factors in determining binding affinity. Furthermore, fluorine atoms can participate in hydrogen bonding interactions with polar residues in protein targets, further enhancing binding specificity. These characteristics have led to the incorporation of trifluoromethyl groups into numerous approved drugs where they contribute to improved pharmacological profiles.

In conclusion, (1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-ol represents a significant advancement in chiral fluorinated chemistry with potential applications across multiple therapeutic areas. Its unique structural features—combining a trifluoromethyl group with an oxolane ring—make it an excellent candidate for further exploration as a pharmaceutical intermediate or lead compound. As synthetic methodologies continue to evolve and our understanding of molecular interactions deepens,this compound is poised to play an important role in future drug discovery efforts.

2227976-48-7 ((1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-ol) 関連製品

- 2229386-10-9(tert-butyl 3-4-(trifluoromethyl)pyridin-3-ylpiperazine-1-carboxylate)

- 1358805-28-3(2-{1-3-(trifluoromethyl)phenylcyclobutyl}acetic acid)

- 1803825-11-7(Ethyl 2-fluoro-3-methyl-5-nitrophenylacetate)

- 1189989-95-4(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide)

- 261172-58-1((E)-O-Demethylroxithromycin)

- 1805116-29-3(2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol)

- 2365-80-2(2-amino-5,5,5-trifluoropentanoic acid)

- 1805717-82-1(4-(2-Bromopropanoyl)-2-ethoxymandelic acid)

- 1804457-13-3(6-(Aminomethyl)-2,3-dimethoxy-4-(trifluoromethoxy)pyridine)

- 2228571-63-7(methyl 5-(2-bromopropyl)-1-methyl-1H-pyrrole-2-carboxylate)